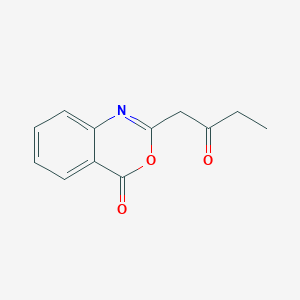

2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one

Beschreibung

Eigenschaften

Molekularformel |

C12H11NO3 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

2-(2-oxobutyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C12H11NO3/c1-2-8(14)7-11-13-10-6-4-3-5-9(10)12(15)16-11/h3-6H,2,7H2,1H3 |

InChI-Schlüssel |

NCIHZGPMOJYYII-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)CC1=NC2=CC=CC=C2C(=O)O1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aromatic substituents (e.g., nitrophenyl, pyridinyl) generally achieve higher yields (80–86%) due to stabilized intermediates during cyclodehydration .

- Aliphatic substituents (e.g., oxobutyl) may require optimized conditions to mitigate steric hindrance or side reactions.

Physicochemical Properties

The 2-oxobutyl group introduces distinct electronic and steric effects compared to aromatic or heteroaromatic substituents:

Table 2: Comparative Physicochemical Properties

Key Observations :

- Aromatic derivatives exhibit higher melting points due to planar stacking interactions .

- Aliphatic ketones (e.g., oxobutyl) may lower melting points and increase solubility in protic solvents due to hydrogen bonding .

Key Observations :

- Aryl derivatives dominate pharmaceutical applications (e.g., enzyme inhibition, lipid modulation) .

- Aliphatic substituents (e.g., oxobutyl) may enhance metabolic stability or serve as intermediates for further functionalization.

Mechanistic and Stability Considerations

- Hydrolytic Stability: Aromatic derivatives (e.g., 2-phenyl) are resistant to hydrolysis, whereas aliphatic ketones (e.g., oxobutyl) may undergo slower degradation, as seen in benzoxazinone photoproducts .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity of the oxazinone carbonyl, critical for enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions of anthranilic acid derivatives. For example:

- N-Benzoylation and Dehydration : React anthranilic acid with benzoyl chloride in pyridine, followed by dehydrative cyclization using acetic anhydride .

- Mechanochemical Methods : Employ 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine for solvent-free, energy-efficient synthesis of substituted benzoxazinones .

Q. Which spectroscopic techniques are critical for characterizing benzoxazinone derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., υC=O at ~1720–1740 cm⁻¹, υC=N at ~1600–1640 cm⁻¹) .

- ¹H NMR : Resolves substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl/oxobutyl groups at δ 1.2–2.5 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₃H₁₃NO₃ at m/z 247) .

Q. What are the standard protocols for evaluating the biological activity of benzoxazinone derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion or broth dilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Antioxidant Screening : Employ DPPH radical scavenging assays to quantify activity .

- In Vivo Models : Assess anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 2-(2-Oxobutyl)-4H-3,1-benzoxazin-4-one in ring-opening reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents at the 2-position hinder nucleophilic attack. For example, tetrachlorophenyl groups reduce reaction rates with hydrazine hydrate due to steric crowding .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the carbonyl carbon, facilitating ring opening. Monitor via kinetic studies and DFT calculations .

- Experimental Validation : Track reaction progress using TLC and isolate intermediates (e.g., hydrazides) for structural confirmation via IR and NMR .

Q. What computational strategies predict the binding affinity of benzoxazinone derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock 4.0 or similar tools to simulate interactions with enzymes (e.g., human neutrophil elastase). Validate docking poses with RMSD analysis (<2.0 Å acceptable) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Q. How can contradictory bioactivity data between similar benzoxazinones be resolved?

- Methodological Answer :

- Structural-Activity Analysis : Compare substituent patterns (e.g., 2-aminobenzoic acid derivatives show higher antibacterial activity than benzothiazole-linked analogs ).

- Dose-Response Studies : Re-test compounds at varying concentrations to rule out false negatives/positives .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., elastase inhibition) to confirm target specificity .

Q. What strategies optimize reaction yields in microwave-assisted benzoxazinone synthesis?

- Methodological Answer :

- Workflow Example :

- Mix anthranilic acid derivative with DMF and cyanuric chloride.

- Irradiate at 150 W for 15 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.